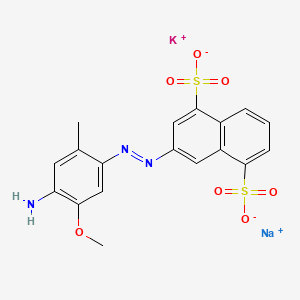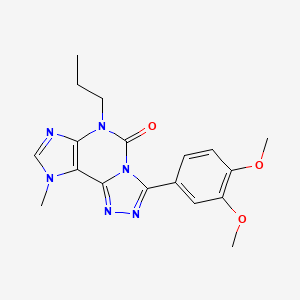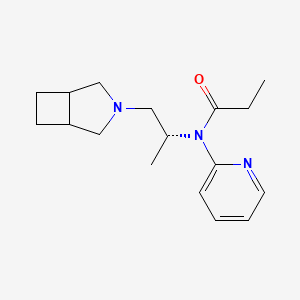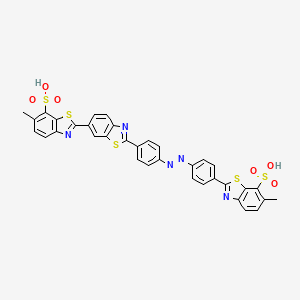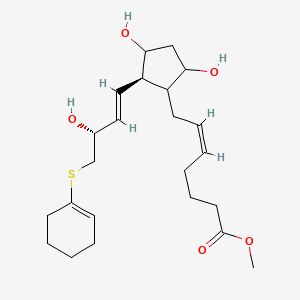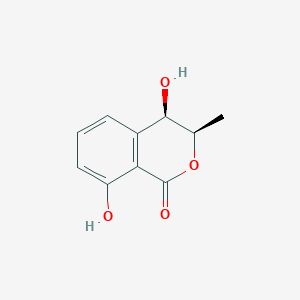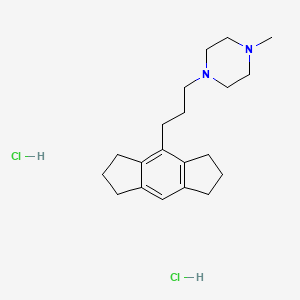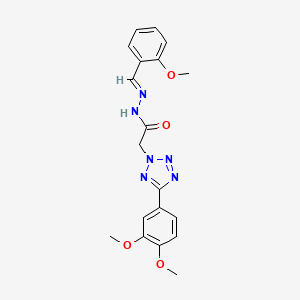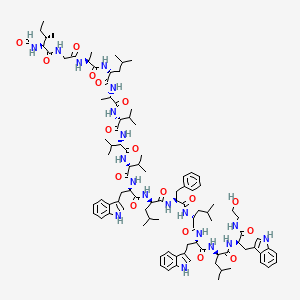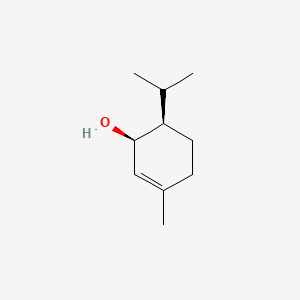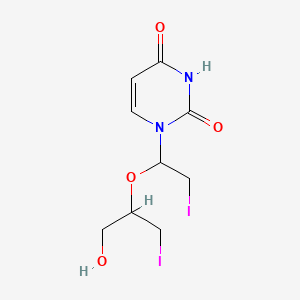
2',3'-Dideoxy-2',3'-diiodo-2',3'-secouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine is a modified nucleoside analog. It is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, replaced by iodine atoms. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine typically involves the radical deoxygenation of ribonucleosides. The process begins with the preparation of ribonucleoside 2’,3’-bisxanthates, which are then subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . This method is preferred due to its efficiency and the use of environmentally friendly reagents.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential as an antiviral agent, particularly against HIV.
Medicine: Its unique structure allows it to inhibit viral replication, making it a candidate for antiviral drug development.
Industry: The compound’s properties make it useful in the development of diagnostic tools and biochemical assays.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine involves its incorporation into viral DNA during replication. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination . This inhibits the replication of viral DNA, effectively halting the spread of the virus.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks hydroxyl groups at the 2’ and 3’ positions but does not contain iodine atoms.
2’,3’-Dideoxycytidine: Similar structure but with cytosine as the base instead of uridine.
2’,3’-Dideoxyinosine: Another nucleoside analog used in antiviral therapy.
Uniqueness
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine is unique due to the presence of iodine atoms, which impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
101527-53-1 |
|---|---|
Molecular Formula |
C9H12I2N2O4 |
Molecular Weight |
466.01 g/mol |
IUPAC Name |
1-[1-(1-hydroxy-3-iodopropan-2-yl)oxy-2-iodoethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12I2N2O4/c10-3-6(5-14)17-8(4-11)13-2-1-7(15)12-9(13)16/h1-2,6,8,14H,3-5H2,(H,12,15,16) |
InChI Key |
RXWTYDCWCPISMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C(CI)OC(CO)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide](/img/structure/B12781628.png)
